Scientific Field: Organic Chemistry
Summary of the Application: 2’,6’-Dichloro-3’-fluoroacetophenone is used as a building block in organic synthesis Specifically, it can be used to synthesize the enantiomerically pure form of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
2',6'-Dichloro-3'-fluoroacetophenone is an organic compound with the molecular formula C₈H₅Cl₂FO and a molecular weight of 207.03 g/mol. It appears as a clear colorless to light yellow liquid and is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, specifically at the 2 and 6 positions, and a fluorinated acetophenone moiety at the 3 position. This compound is notable for its utility in various chemical syntheses and potential applications in pharmaceuticals .
There is no documented research readily available on the specific mechanism of action of DCF.
These reactions make it a versatile intermediate in organic synthesis .
Synthesis of 2',6'-dichloro-3'-fluoroacetophenone can be achieved through several methods:
2',6'-Dichloro-3'-fluoroacetophenone serves multiple purposes in various fields:
Interaction studies involving 2',6'-dichloro-3'-fluoroacetophenone focus on its reactivity with biological systems and other chemical entities. Preliminary findings suggest that its halogenated nature may enhance interactions with enzymes or receptors, although comprehensive studies are needed to clarify its pharmacodynamics and pharmacokinetics. Understanding these interactions could lead to insights into its efficacy as a pharmaceutical agent or its environmental impact when used in agricultural applications .
Several compounds share structural similarities with 2',6'-dichloro-3'-fluoroacetophenone. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,6-Dichloroacetophenone | Two chlorine atoms on acetophenone | Lacks fluorine; primarily used as an insecticide |
3-Fluoroacetophenone | One fluorine atom on acetophenone | No chlorine; different reactivity profile |
2-Chloro-3-fluoroacetophenone | One chlorine, one fluorine | Similar reactivity; less halogenation |
The uniqueness of 2',6'-dichloro-3'-fluoroacetophenone lies in its combination of both chlorine and fluorine substituents, which may confer distinct chemical reactivity patterns not observed in other similar compounds .
Acute Toxic;Irritant